molecular formula C7H9BrN2 B3147495 2-(Aminomethyl)-5-bromoaniline CAS No. 624813-49-6

2-(Aminomethyl)-5-bromoaniline

Cat. No. B3147495
M. Wt: 201.06 g/mol
InChI Key: QIQCECRSRHMTQN-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)-5-bromoaniline” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .


Synthesis Analysis

While specific synthesis methods for “2-(Aminomethyl)-5-bromoaniline” are not available, amines in general can be synthesized through alkylation and acylation . Alkylation involves reaction with a primary alkyl halide .


Chemical Reactions Analysis

Amines, including “2-(Aminomethyl)-5-bromoaniline”, can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Aminomethyl)-5-bromoaniline” would depend on its exact molecular structure. For instance, a similar compound, 2-(Aminomethyl)pyridine, has a density of 1.05 g/mL at 25 °C .

Scientific Research Applications

DNA Mutation Studies

2-(Aminomethyl)-5-bromoaniline and related compounds have been instrumental in understanding DNA mutations. Research using 5-Bromodeoxyuridine, a related compound, has provided insights into mutation mechanisms in phage DNA, specifically in transition mutations. This has implications for understanding genetic alterations and their consequences in biological systems (Howard & Tessman, 1964).

Chemical Synthesis

Chemical synthesis of complex molecules often employs haloanilines like 2-(Aminomethyl)-5-bromoaniline. For instance, the compound has been used in the synthesis of 3-substituted indoles through palladium-assisted reactions, showcasing its utility in creating biologically significant molecules (Kasahara et al., 1986). Another example is its use in the synthesis of benzoxazinones, which are valuable in medicinal chemistry (Wu et al., 2013).

Material Science

In the field of materials science, 2-(Aminomethyl)-5-bromoaniline derivatives have been explored for their potential applications. Efficient bromination of polyaniline base to poly(2-bromoaniline)-bromide has been studied for its use as a recyclable catalyst in organic synthesis, indicating its versatility in material science applications (Rajender & Palaniappan, 2014).

Molecular Scaffold Creation

Compounds like 2-(Aminomethyl)-5-bromoaniline are used to create molecular scaffolds, which are crucial in drug discovery and development. For instance, the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from related halo-substituted benzene derivatives demonstrates the role of these compounds in developing molecular frameworks (Wallace et al., 2005).

Medicinal Chemistry

In medicinal chemistry, haloaniline derivatives, including those related to 2-(Aminomethyl)-5-bromoaniline, have been synthesized and evaluated for their antimicrobial properties. This highlights the potential of such compounds in developing new pharmaceutical agents (Hishmat et al., 1988).

Safety And Hazards

While specific safety data for “2-(Aminomethyl)-5-bromoaniline” is not available, it’s important to handle all chemicals with care. For instance, one should avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for “2-(Aminomethyl)-5-bromoaniline” would depend on its potential applications. For instance, amines and their derivatives have been used in the development of new drugs , and in the synthesis of natural products .

properties

IUPAC Name

2-(aminomethyl)-5-bromoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQCECRSRHMTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-bromoaniline

CAS RN

624813-49-6
Record name 2-(aminomethyl)-5-bromoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of compound (11) (2 g, 10.0 mmol) in dry THF at 0° C. under an argon atmosphere was slowly added borane (15 mL, 1.0 M in THF). The reaction mixture was stirred for 10 min at 0° C. and further 72 h at room temperature. The reaction mixture was cooled to 0° C. and quenched by addition of ethanol (96%). The resulting suspension was extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over sodium sulfate. Ethyl acetate was completely removed under reduced pressure and the residues were chromatographed over silica column, eluting with ethyl acetate:hexanes (1:1) and changing to (100%) afforded 1.73 g (85%) of compound (12) as a dark brown thick gum. IR (KBr) νmax. cm−1: 3438, 3318 (NH2), 3052 (Ar—H), 2911 (Alph-H), 1604, 1512, 1416 (C═C). 1H NMR (500 MHz, CDCl3) δ=4.19 (s, 2H, NH2); 4.42 (s, 2H, CH2); 6.52 (d, 1H, J=8.2 Hz, H-3); 7.16 (dd, 1H, J=2.2, 8.2 Hz, H-4); 7.18 (d, 1H, J=2.2 Hz, H-6); 13C NMR (125.7 MHz, CDCl3) δ=63.78 (CH2), 109.56 (C-2), 117.51 (C-6), 126.57 (C-5), 131.58 (C-3/C-4), 131.86 (C-3/C-4), 145.06 (C-1). Calculated (%) for C7H9BrN2 (199.99); C: 41.82, H: 4.51, N: 13.93. found (%); C: 41.74, H: 4.58, N: 13.84.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-5-bromoaniline
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Citations

For This Compound
3
Citations
N Ullah - Medicinal Chemistry, 2014 - ingentaconnect.com
A series of new 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones has been synthesized. The described compounds are structurally related to adoprazine, a potential …
Number of citations: 12 www.ingentaconnect.com
D Chauhan, S Hati, R Priyadarshini… - Drug Development …, 2019 - Wiley Online Library
Antimicrobial drug resistance is one of the most critical problems that plagued the human race in modern times. Discovery of novel antibiotics is important to counter this threat. …
Number of citations: 11 onlinelibrary.wiley.com
L Kersting - 2023 - opus4.kobv.de
This thesis contains two independent research topics: Synthesis of new quinazoline based heterocycles via metal-free one pot processes and optimization of a visible light-induced …
Number of citations: 2 opus4.kobv.de

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